Dihydrocholesterol-3-sulfate sodium
Description
Nomenclature and Biochemical Classification within Sulfated Sterols
Dihydrocholesterol-3-sulfate sodium belongs to the biochemical class of sulfated sterols . gerli.comgerli.com Sterols are a subgroup of steroids characterized by a hydroxyl group at the 3-position of the A-ring. wikipedia.org They can exist in various forms, including as free sterols or conjugated to other molecules, such as sulfate (B86663) groups, forming sterol sulfates. gerli.comgerli.com
The nomenclature can be broken down as follows:
Dihydrocholesterol (B116495): Also known as cholestanol (B8816890) or 5α-Cholestanol , this molecule is a saturated derivative of cholesterol. ncats.ioclinisciences.com It is found in various biological materials, including human feces and gallstones. ncats.ioclinisciences.com
3-sulfate: This indicates that a sulfate group (SO₄²⁻) is attached to the hydroxyl group at the third carbon position of the sterol's A-ring. nih.gov This sulfation reaction is a common metabolic process for steroids. nih.gov
Sodium: This signifies that the sulfated sterol is in the form of a sodium salt, which increases its solubility in aqueous environments.
Within the classification of sulfated sterols, Dihydrocholesterol-3-sulfate is an analogue of the much more widely studied Cholesterol Sulfate (CS) . While CS is the most abundant and quantitatively important sterol sulfate in human plasma, information regarding the prevalence and concentration of Dihydrocholesterol-3-sulfate is not well-documented. researchgate.netresearchgate.net
Historical Context of Sterol Sulfate Research and its Evolution
The history of sterol research dates back to the 18th century, but the focused study of sterol sulfates is a more recent development. nih.gov Initial research centered on cholesterol itself and its role in physiology and disease. nih.gov
The evolution of sterol sulfate research has largely followed the path of its most prominent member, cholesterol sulfate. Investigations into sulfated steroids gained traction as their roles as metabolic intermediates and signaling molecules became clearer. The discovery that sulfation was not merely for excretion but played active roles in biological processes marked a significant shift. For instance, research has uncovered the function of cholesterol sulfate in skin differentiation, membrane stabilization, and sperm capacitation. researchgate.netnih.govcapes.gov.br The enzymes responsible for adding (sulfotransferases, like SULT2B1b) and removing (sulfatases) the sulfate group have become key subjects of study to understand the regulation of these molecules. nih.govnih.govnih.gov
While the history for general sterol and cholesterol sulfate research is established, a specific historical timeline for Dihydrocholesterol-3-sulfate cannot be constructed from the available literature.
Significance of Sterol Sulfates in Mammalian Physiology: An Academic Overview
The significance of sterol sulfates in mammalian physiology is broad and multifaceted, though this understanding is overwhelmingly based on studies of cholesterol sulfate and other steroid sulfates like DHEA-S. nih.govresearchgate.net Disruptions in the molecular processes that manage sulfation can lead to significant consequences for mammalian health. nih.govbohrium.com
Sterol sulfates are recognized as critical regulatory molecules involved in a wide array of biological functions:
Membrane Homeostasis: Cholesterol sulfate is an important component of cell membranes, where it contributes to stability. researchgate.netnih.gov It helps protect red blood cells from osmotic lysis and is involved in modulating membrane fluidity. researchgate.netnih.gov
Epidermal Function: Cholesterol sulfate plays a crucial role in the differentiation of keratinocytes and the formation of the skin's barrier. researchgate.netnih.gov
Cell Signaling: As signaling molecules, sterol sulfates can regulate the activity of enzymes like protein kinase C and are involved in signal transduction pathways. researchgate.net
Metabolism and Homeostasis: They are implicated in regulating cholesterol homeostasis, glucose and lipid metabolism, and bone metabolism. nih.govnih.gov
Reproduction: Cholesterol sulfate is found in seminal plasma and spermatozoa and is believed to be involved in the process of fertilization. nih.govcapes.gov.br
Immune Regulation: Recent findings have pointed to an immune regulatory function for cholesterol sulfate, including the inhibition of T lymphocyte activity. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H47NaO4S |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
sodium;[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H48O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h18-25H,6-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,20+,21+,22+,23-,24+,25+,26+,27-;/m1./s1 |
InChI Key |
SGDWDLSGPWPYIH-AXWYGDOUSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Dihydrocholesterol 3 Sulfate Sodium
The Foundation: Mevalonate (B85504) Pathway and General Sterol Biosynthesis
The biosynthesis of all sterols, including dihydrocholesterol (B116495), commences with the mevalonate pathway. This fundamental metabolic route utilizes acetyl-CoA to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for a vast array of isoprenoids. Through a series of condensation reactions, these units are assembled into the 30-carbon molecule squalene (B77637). The cyclization of squalene by squalene epoxidase and lanosterol (B1674476) synthase marks a crucial commitment step, yielding lanosterol, the first sterol in the pathway.
From lanosterol, the pathway branches and undergoes a series of demethylations, isomerizations, and reductions to ultimately produce cholesterol and its various precursors.
Diverging Roads: The Bloch and Kandutsch-Russell Pathways
Following the formation of lanosterol, two primary, though not entirely separate, pathways lead to the synthesis of cholesterol: the Bloch and the Kandutsch-Russell pathways. nih.gov These pathways differ in the timing of the reduction of the C24-C25 double bond in the side chain.
The Bloch Pathway: In this sequence, the modifications to the sterol nucleus, including demethylation and isomerization, occur before the reduction of the side chain's double bond. A key intermediate in this pathway is desmosterol (B1670304), which is the immediate precursor to cholesterol via the action of 24-dehydrocholesterol reductase (DHCR24). nih.gov
The Kandutsch-Russell Pathway: This pathway prioritizes the reduction of the side chain double bond early in the sequence. nih.gov This leads to the formation of intermediates such as dihydrolanosterol. elifesciences.org The terminal enzyme in this pathway is 7-dehydrocholesterol (B119134) reductase (DHCR7), which converts 7-dehydrocholesterol (7-DHC) to cholesterol. nih.gov
The utilization of these pathways can be tissue- and cell-type specific. elifesciences.org For instance, studies have shown that in the liver, approximately half of the sterol flux follows the Bloch pathway, while the other half utilizes the Kandutsch-Russell pathway. elifesciences.org
The Emergence of Dihydrocholesterol (5α-Cholestan-3β-ol)
Dihydrocholesterol, also known as 5α-cholestan-3β-ol, is a saturated sterol that can be formed through several enzymatic and microbiological routes. It is structurally similar to cholesterol but lacks the double bond at the C5-C6 position.
One major route to dihydrocholesterol formation is through the intestinal microbiota. Gut bacteria can hydrogenate cholesterol and other dietary sterols, leading to the production of various cholestanol (B8816890) isomers, including dihydrocholesterol.
Within the Kandutsch-Russell pathway, intermediates with a saturated side chain are synthesized. While the primary product is cholesterol, the existence of this pathway highlights the cellular machinery capable of producing saturated sterol cores.
Enzymatic Regulation and Molecular Interactions of Dihydrocholesterol 3 Sulfate Sodium
Regulation of Key Sterol Synthesis Enzymes Influencing Dihydrocholesterol (B116495) Production
The production of dihydrocholesterol is intrinsically linked to the broader pathway of cholesterol biosynthesis, a complex process involving numerous enzymes. The regulation of key enzymes in this pathway directly influences the availability of precursors for dihydrocholesterol synthesis. While dihydrocholesterol itself is a minor sterol, its formation is dependent on the flux of intermediates through the cholesterol synthesis cascade.
Key Enzymes in Cholesterol Biosynthesis:
HMG-CoA Reductase (HMGCR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical rate-limiting step in cholesterol synthesis. uky.eduyoutube.com The activity of HMGCR is tightly regulated through transcriptional, translational, and post-translational mechanisms. nih.gov Sterol levels, for instance, mediate a feedback mechanism that controls HMGCR activity. youtube.comyoutube.com High sterol levels accelerate the degradation of the HMGCR protein. nih.gov Statins, a class of cholesterol-lowering drugs, competitively inhibit HMGCR. youtube.comyoutube.com
7-Dehydrocholesterol (B119134) Reductase (DHCR7): This enzyme is responsible for the final step in the Kandutsch-Russell pathway of cholesterol synthesis, converting 7-dehydrocholesterol (7-DHC) to cholesterol. washington.edunih.gov The expression of the DHCR7 gene is regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). nih.govresearchgate.net Low cholesterol levels stimulate the activation of SREBP-2, which in turn upregulates the expression of genes involved in cholesterol synthesis, including DHCR7. youtube.comresearchgate.net Conversely, high cholesterol levels suppress SREBP-2 activity, leading to decreased DHCR7 expression. washington.edu Mutations in the DHCR7 gene can lead to Smith-Lemli-Opitz syndrome (SLOS), a disorder characterized by the accumulation of 7-DHC and reduced cholesterol levels. nih.govnih.gov
24-Dehydrocholesterol Reductase (DHCR24): This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, converting desmosterol (B1670304) to cholesterol. nih.govnih.gov Similar to DHCR7, the expression of DHCR24 is also regulated by SREBP-2. nih.gov Interestingly, there is evidence of a physical and functional interaction between DHCR7 and DHCR24, suggesting a coordinated regulation of the two terminal branches of cholesterol synthesis. nih.gov Knockdown of DHCR24 has been shown to reduce DHCR7 activity, and overexpression of DHCR24 enhances DHCR7 activity. nih.gov
The intricate regulation of these enzymes ensures a homeostatic balance of cholesterol and its precursors. Any modulation of their activity can, therefore, influence the pool of sterols available for further metabolism, including the formation of dihydrocholesterol and its subsequent sulfation to dihydrocholesterol-3-sulfate.
Interactions with Enzymes Involved in General Lipid Metabolism and Homeostasis
Sulfated oxysterols, a class of compounds to which dihydrocholesterol-3-sulfate sodium belongs, have been shown to play a significant role in regulating lipid metabolism. encyclopedia.pubmdpi.comresearchgate.net These molecules can influence the expression and activity of key enzymes involved in fatty acid and cholesterol homeostasis.
One of the primary mechanisms by which sulfated oxysterols exert their effects is through the modulation of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway. encyclopedia.pubmdpi.comnih.gov LXRs are nuclear receptors that, when activated by oxysterols, form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on the promoters of target genes. nih.govnih.gov SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govnih.gov
Studies have shown that the sulfation of oxysterols can alter their activity. For instance, 25-hydroxycholesterol-3-sulfate (25HC3S), a related sulfated oxysterol, has been demonstrated to inhibit the LXRα/SREBP-1c signaling pathway. encyclopedia.pubmdpi.comnih.gov This inhibition leads to a decrease in the expression of SREBP-1c and its target genes, ACC and FAS, ultimately resulting in reduced lipid accumulation. nih.gov Overexpression of the enzyme responsible for sulfating oxysterols, SULT2B1b, in mice fed a high-fat diet led to increased levels of oxysterol sulfates and a subsequent decrease in hepatic and circulating lipid levels through the inhibition of the LXRα/SREBP-1c pathway. encyclopedia.pubmdpi.com
Modulation of Protein Function and Activity by this compound
Regulation of Gene Expression via Nuclear Receptors (e.g., LXR, SREBP pathway)
As discussed previously, sulfated oxysterols, including potentially dihydrocholesterol-3-sulfate, can significantly impact gene expression by modulating the activity of nuclear receptors, particularly the Liver X Receptors (LXRs) and the subsequent Sterol Regulatory Element-Binding Protein (SREBP) pathway. encyclopedia.pubmdpi.comnih.gov
LXRs are critical sensors of cellular cholesterol levels. nih.gov When activated by oxysterol ligands, they induce the expression of genes involved in cholesterol efflux and transport. nih.gov However, the sulfation of these oxysterols appears to alter their regulatory function. Instead of activating LXR, sulfated oxysterols like 25HC3S have been shown to inhibit the LXRα/SREBP-1c signaling pathway. encyclopedia.pubmdpi.comnih.gov
SREBP-1c is a major transcriptional regulator of lipogenesis, controlling the expression of enzymes required for fatty acid synthesis. nih.govnih.gov The expression of SREBP-1c itself is regulated by LXR. nih.govnih.gov By inhibiting the LXRα-mediated activation of SREBP-1c, sulfated oxysterols can effectively downregulate the entire lipogenic program. nih.gov This inhibitory action on the LXR/SREBP-1c axis provides a mechanism for these sulfated sterols to decrease lipid synthesis and accumulation. encyclopedia.pubmdpi.comnih.gov
The table below summarizes the key proteins involved in this regulatory cascade and the observed effects of a related sulfated oxysterol, 25HC3S.
| Protein | Function | Effect of 25HC3S |
| LXRα | Nuclear receptor, senses cholesterol levels | Inhibited |
| SREBP-1c | Transcription factor, promotes lipogenesis | Expression and processing decreased |
| ACC1 | Enzyme in fatty acid synthesis | Expression suppressed |
| FAS | Enzyme in fatty acid synthesis | Expression suppressed |
This data suggests a potent regulatory role for sulfated sterols in controlling gene expression related to lipid metabolism.
Enzyme Inhibition or Activation (e.g., DNA methyltransferases by related oxysterol sulfates)
Recent research has unveiled a novel function for sulfated oxysterols as epigenetic regulators, specifically through their interaction with DNA methyltransferases (DNMTs). nih.govnih.gov DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process known as DNA methylation. This epigenetic modification plays a crucial role in gene silencing and the regulation of gene expression.
A study on 25-hydroxycholesterol-3-sulfate (25HC3S), a compound structurally related to dihydrocholesterol-3-sulfate, demonstrated its ability to act as an endogenous inhibitor of DNMTs. nih.govnih.gov Enzyme kinetic studies revealed that 25HC3S specifically inhibited the activity of DNMT1, DNMT3a, and DNMT3b. nih.govnih.gov
Inhibitory Concentrations (IC50) of 25HC3S on DNMTs:
| Enzyme | IC50 (M) |
| DNMT1 | 4.04 x 10⁻⁶ |
| DNMT3a | 3.03 x 10⁻⁶ |
| DNMT3b | 9.05 x 10⁻⁶ |
This inhibition of DNMTs by 25HC3S was shown to have significant downstream effects on gene expression. In a model of high-glucose-induced lipid accumulation in human hepatocytes, 25HC3S treatment led to the demethylation of thousands of gene promoters. nih.gov This demethylation resulted in the increased expression of genes involved in key signaling pathways, including those that promote cell survival and decrease lipid biosynthesis. encyclopedia.pubmdpi.comnih.govnih.gov
These findings suggest that sulfated oxysterols can directly modulate enzymatic activity outside of the canonical lipid metabolism pathways, positioning them as important players in epigenetic regulation. The ability to inhibit DNMTs provides a powerful mechanism for these molecules to globally influence gene expression and cellular function.
Ligand-Receptor Binding and Signaling Pathway Modulation
The interaction of sterols and their derivatives with cellular receptors is a fundamental mechanism for signal transduction and the regulation of various physiological processes. While specific receptor binding data for this compound is not extensively documented, the behavior of related molecules, such as cholesterol and other oxysterols, provides a framework for understanding its potential interactions.
Cholesterol itself is known to be a critical allosteric modulator of G protein-coupled receptors (GPCRs), influencing their conformation and affinity for ligands. nih.gov For example, cholesterol has been shown to stabilize a high-affinity state of the oxytocin (B344502) receptor. nih.gov This suggests that sterols can directly interact with membrane proteins to modulate their function.
Furthermore, as discussed in previous sections, sulfated oxysterols can modulate signaling pathways by interacting with nuclear receptors like LXR. encyclopedia.pubmdpi.comnih.gov This interaction, however, appears to be inhibitory rather than activating, leading to the downregulation of downstream targets such as SREBP-1c and lipogenic enzymes. nih.gov
The inhibition of DNA methyltransferases by related oxysterol sulfates represents another form of ligand-enzyme interaction that leads to broad changes in signaling. nih.govnih.gov By altering the epigenetic landscape, these molecules can influence major signaling pathways, including the MAPK-ERK and calcium-AMP-activated protein kinase (AMPK) pathways. nih.govnih.gov
In essence, while direct receptor binding studies for this compound are limited, the established actions of similar molecules point towards a model where it can modulate cellular signaling through:
Allosteric modulation of membrane receptors.
Inhibitory interactions with nuclear receptors.
Direct inhibition of key enzymes involved in epigenetic modifications.
Cellular and Subcellular Localization and Transport of Dihydrocholesterol 3 Sulfate Sodium
Intracellular Distribution and Compartmentalization (e.g., Endoplasmic Reticulum, Cell Membranes)
Once inside the cell, dihydrocholesterol-3-sulfate is generally considered to be biologically inactive until the sulfate (B86663) group is removed. The primary site for the desulfation of steroid sulfates is the endoplasmic reticulum (ER), where the enzyme steroid sulfatase (STS) is located with its active site in the ER lumen. nih.govbioscientifica.com This suggests that after cellular uptake, dihydrocholesterol-3-sulfate likely exists within the cytoplasm before being transported to the ER for activation.
The intracellular journey of sterols is a complex process. For instance, newly synthesized cholesterol is transported from the ER to the plasma membrane. consensus.app While specific studies on the intracellular trafficking of dihydrocholesterol-3-sulfate are limited, it is reasonable to infer a similar path in reverse for its active metabolite, dihydrocholesterol (B116495), following desulfation in the ER. The distribution of related compounds, such as cholesterol, is not uniform, with the majority residing in the plasma membrane. This differential distribution is crucial for maintaining membrane integrity and function.
Membrane Association and Integration into Lipid Bilayers
The interaction of sulfated sterols with lipid bilayers is significantly influenced by the presence of the charged sulfate group. Unlike cholesterol, which can embed itself deep within the hydrophobic core of the membrane, sulfated steroids like cholesterol sulfate are more likely to be oriented with their sulfate group towards the aqueous environment at the membrane-water interface. mdpi.com This positioning can affect various biophysical properties of the membrane.
Studies on cholesterol sulfate have shown that its incorporation can lead to a slight ordering effect on the membrane, influencing its organization and surface potential. mdpi.com Specifically, the presence of the charged sulfate group can decrease the membrane's surface potential. mdpi.com Molecular dynamics simulations of other sulfated steroids, such as pregnenolone (B344588) sulfate, indicate a predominant orientation perpendicular to the plasma membrane. acs.org This orientation is a result of the hydrophilic nature of the sulfate head group and the hydrophobic steroid tail. It is highly probable that dihydrocholesterol-3-sulfate sodium behaves similarly, anchoring to the membrane surface with its steroid portion partially inserted into the lipid bilayer. This interaction is crucial for its subsequent recognition and transport by membrane-bound proteins.
The table below summarizes the effects of related sterols on lipid bilayer properties, providing an inferred understanding of how dihydrocholesterol-3-sulfate might behave.
| Sterol | Effect on Membrane Fluidity | Effect on Membrane Order | Primary Location in Bilayer |
| Cholesterol | Decreases fluidity | Increases order | Embedded within the hydrophobic core |
| Cholesterol Sulfate | Negligible effect on fluidity, slight increase at high concentrations | Increases ordering effect | At the water-lipid interface |
| Pregnenolone Sulfate | - | - | Oriented perpendicular to the membrane |
This table is based on findings for related compounds and provides an inferred model for Dihydrocholesterol-3-sulfate.
Transporter Proteins Involved in Cellular Uptake and Efflux (e.g., Organic Anion Transporters)
Due to their hydrophilic sulfate group, sulfated steroids like this compound cannot freely diffuse across cell membranes and require active transport mechanisms. nih.gov The cellular uptake and efflux of these compounds are primarily mediated by two major superfamilies of transporter proteins: the Solute Carrier (SLC) transporters and the ATP-binding cassette (ABC) transporters. nih.gov
Uptake Transporters:
The uptake of sulfated steroids from the circulation into cells is largely facilitated by Organic Anion-Transporting Polypeptides (OATPs), which are part of the SLC superfamily. nih.govbirmingham.ac.uk Several OATP members, such as OATP1B1, OATP1B3, and OATP2B1, are expressed on the sinusoidal membrane of hepatocytes and are responsible for the hepatic uptake of a wide range of substrates, including steroid conjugates. nih.govsolvobiotech.com Estrone-3-sulfate, a structurally similar compound, is a well-known substrate for OATP1B1. mdpi.comresearchgate.net Given the structural similarities, it is highly likely that dihydrocholesterol-3-sulfate is also a substrate for one or more OATP transporters, which would facilitate its entry into various tissues.
Efflux Transporters:
The table below lists key transporter families and their likely involvement in the transport of this compound, based on data from related sulfated steroids.
| Transporter Family | Transporter Subtype (Example) | Function | Likely Role in Dihydrocholesterol-3-sulfate Transport |
| Solute Carrier (SLC) | OATP1B1, OATP1B3, OATP2B1 | Uptake (Influx) | Cellular uptake from circulation into tissues like the liver. |
| ATP-binding cassette (ABC) | - (Specific transporters not yet identified for this compound) | Efflux | Removal from cells back into circulation or into bile/urine. |
Intercellular Transfer Mechanisms and Systemic Distribution
Following their synthesis or uptake, sulfated steroids can circulate in the bloodstream, acting as a reservoir for the production of active hormones in peripheral tissues. nih.govbirmingham.ac.uk The sulfation significantly increases the half-life of steroids in circulation compared to their unsulfated counterparts. nih.gov This prolonged presence in the bloodstream allows for their distribution to various target organs.
The systemic distribution of dihydrocholesterol-3-sulfate is therefore dependent on its transport in the blood and its subsequent uptake by different tissues via the transporter proteins discussed previously. While direct cell-to-cell transfer mechanisms for sulfated steroids are not well-elucidated, it is understood that their movement between tissues occurs primarily via the circulatory system. Once taken up by a target cell, the dihydrocholesterol-3-sulfate can be desulfated to its active form, dihydrocholesterol, which can then exert its biological effects within that cell or potentially be released to act on neighboring cells. The dynamic interplay between sulfation in tissues like the liver and desulfation in peripheral tissues creates a complex system for regulating steroid hormone availability and action throughout the body. bioscientifica.comnih.gov
Biological and Physiological Functions of Dihydrocholesterol 3 Sulfate Sodium
Role in Cellular Membrane Dynamics and Stability
Sulfated sterols, such as cholesterol sulfate (B86663), are integral components of cellular membranes, where they contribute to the structural integrity and dynamic properties of the lipid bilayer. nih.govcaymanchem.comcd-bioparticles.net The presence of the sulfate group, which is polar and carries a negative charge, alongside the hydrophobic sterol backbone, gives these molecules amphipathic properties. ahajournals.org This allows them to insert into cell membranes and influence their physical characteristics.
The stabilizing effect of cholesterol sulfate on membranes has been demonstrated in various cell types. nih.govhmdb.ca For instance, it has been shown to protect erythrocytes from osmotic lysis, highlighting its role in reinforcing membrane structure. nih.govresearchgate.net This stabilization is attributed to the specific interactions between the sulfated sterol and other membrane lipids and proteins. The structural specificity, including the planar A-B ring junction and the 3β-ester group with a single negative charge, is crucial for its function, suggesting it doesn't act merely as a general membrane perturbant. tandfonline.com
Table 1: Research Findings on the Role of Related Sulfated Sterols in Cellular Membranes
| Finding | Model System | Reference |
|---|---|---|
| Cholesterol sulfate as a stabilizing component of cell membranes. | Human erythrocytes | nih.gov |
| Proposed function as an amphipathic lipid in the erythrocyte membrane. | Human erythrocytes | ahajournals.org |
| Use in the formation of nonconventional liposomes to study membrane properties. | Synthetic liposomes | caymanchem.com |
Influence on Lipid Homeostasis and Metabolism at the Cellular and Tissue Level
Dihydrocholesterol-3-sulfate sodium is expected to be an active participant in the regulation of lipid homeostasis and metabolism, similar to cholesterol sulfate. caymanchem.comcd-bioparticles.net Cholesterol sulfate has been shown to exert significant influence on both sterol and fatty acid metabolism. researchgate.netnih.gov
In cultured human fibroblasts and keratinocytes, cholesterol sulfate inhibits sterol synthesis. nih.gov This inhibition occurs at the level of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.netnih.gov Conversely, cholesterol sulfate has been observed to stimulate the synthesis of fatty acids. researchgate.netnih.gov This dual regulatory role suggests that sulfated sterols can act as signaling molecules that modulate the balance of lipid biosynthesis within the cell. nih.gov Furthermore, cholesterol sulfate can block the esterification of cholesterol by inhibiting lecithin:cholesterol acyltransferase. researchgate.net The uptake of sulfated steroids like DHEAS into adipocytes via transporters such as Soat (Slc10a6) has been shown to inhibit lipid accumulation, suggesting a role for sulfated sterols in adipose tissue biology. frontiersin.org
Table 2: Effects of Cholesterol Sulfate on Lipid Metabolism
| Effect | Cell/Tissue Type | Mechanism | Reference |
|---|---|---|---|
| Inhibition of sterol synthesis | Cultured skin fibroblasts, Keratinocytes | Inhibition of HMG-CoA reductase | researchgate.netnih.gov |
| Stimulation of fatty acid synthesis | Cultured skin fibroblasts, Keratinocytes | Not fully elucidated | researchgate.netnih.gov |
| Inhibition of cholesterol esterification | In vitro | Inhibition of lecithin:cholesterol acyltransferase | researchgate.net |
Involvement in Cellular Signaling Pathways
Sulfated steroids, including this compound, are deeply involved in the intricate process of steroidogenesis. They can function both as precursors for the synthesis of active steroid hormones and as regulators of this process. caymanchem.comcd-bioparticles.netahajournals.orgnih.gov Dehydroepiandrosterone sulfate (DHEAS), the most abundant circulating steroid hormone, is a prime example of a sulfated steroid that acts as a reservoir for the production of androgens and estrogens in peripheral tissues. nih.govportlandpress.com
Cholesterol sulfate itself can serve as a precursor for the biosynthesis of other sulfated steroids. oup.com However, it also exhibits an inhibitory effect on steroidogenesis. nih.govbioscientifica.com Studies have shown that cholesterol sulfate can inhibit the conversion of cholesterol to pregnenolone (B344588), the first and rate-limiting step in steroid hormone synthesis. nih.govbioscientifica.comtandfonline.com This inhibition is thought to occur by impeding the transport of cholesterol into the inner mitochondrial membrane, where the side-chain cleavage enzyme (cytochrome P450scc) is located. bioscientifica.comtandfonline.com The inhibitory activity of cholesterol sulfate is structurally specific. tandfonline.com This suggests that sulfated sterols like this compound may act as physiological modulators of steroid hormone production, fine-tuning the response of steroidogenic tissues to hormonal stimuli. nih.govtandfonline.com
Emerging evidence suggests a link between sulfated sterols and the regulation of circadian rhythms. The nuclear receptor RORalpha (Retinoid-related orphan receptor alpha) is a key component of the molecular clock that governs circadian rhythms. proteopedia.orgtandfonline.com Cholesterol and its sulfated form, cholesterol sulfate, have been identified as potential endogenous ligands for RORalpha. proteopedia.orgnih.govresearchgate.net
The binding of cholesterol sulfate to the ligand-binding domain of RORalpha has been shown to be of higher affinity than that of cholesterol. proteopedia.org This increased affinity translates into an enhanced transcriptional activity of RORalpha. proteopedia.org By modulating the activity of RORalpha, cholesterol sulfate can influence the expression of genes involved in the circadian clock, as well as in lipid metabolism and other physiological processes regulated by this nuclear receptor. proteopedia.orgdrugbank.com While direct evidence for this compound is lacking, its structural similarity to cholesterol sulfate suggests it could also participate in the modulation of circadian rhythms through similar mechanisms.
Sulfated sterols are increasingly recognized for their role in modulating inflammatory responses. nih.govresearchgate.netaston.ac.ukportlandpress.com Cholesterol sulfate has been shown to exert both pro- and anti-inflammatory effects depending on the context.
In the context of gut inflammation, cholesterol sulfate produced by intestinal epithelial cells appears to have a protective role by limiting the excessive infiltration of neutrophils, thereby preventing exacerbated inflammation during mucosal injury. nih.govnih.gov This effect is mediated, at least in part, by the inhibition of the Rac activator DOCK2, which is crucial for immune cell migration. nih.govnih.gov
Conversely, cholesterol sulfate can also act as an endogenous danger signal. It is recognized by the Mincle (macrophage-inducible C-type lectin) receptor, which is upregulated in response to skin damage. pnas.org The interaction between cholesterol sulfate and Mincle can trigger the release of pro-inflammatory mediators, suggesting a role in initiating sterile inflammation. pnas.org Furthermore, some marine sulfated steroids have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. bioscientifica.com
Table 3: Research on the Role of Cholesterol Sulfate in Inflammation
| Effect | Context | Mechanism | Reference |
|---|---|---|---|
| Limits neutrophil recruitment and gut inflammation | Mucosal injury | Inhibition of DOCK2-mediated Rac activation | nih.govnih.gov |
| Induces a pro-inflammatory response | Skin damage | Recognition by the Mincle receptor | pnas.org |
| Protective effect on pancreatic β-cells | Diabetes | Regulation of β-cell mass and insulin (B600854) secretion | frontiersin.org |
Contributions to Cellular Differentiation and Development (e.g., Keratinocyte Differentiation)
One of the most well-documented roles of cholesterol sulfate is its involvement in the differentiation of epidermal keratinocytes. nih.govcaymanchem.comhmdb.canih.govnih.govshsmu.edu.cnaacrjournals.orguni.lu The process of keratinocyte differentiation is essential for the formation of the skin barrier.
The concentration of cholesterol sulfate increases as keratinocytes differentiate. nih.govnih.gov This accumulation is not merely a marker of differentiation but appears to be a causal factor. Adding cholesterol sulfate to cultured keratinocytes stimulates their differentiation, leading to the expression of key differentiation markers such as filaggrin, loricrin, and transglutaminase. nih.govnih.govaacrjournals.org This process is mediated through the activation of specific protein kinase C (PKC) isoforms and by directly influencing gene transcription. nih.govaacrjournals.org Given the fundamental role of dihydrocholesterol (B116495) in the skin, it is highly probable that this compound also plays a crucial role in epidermal differentiation and the maintenance of a healthy skin barrier.
Participation in Cellular Stress Responses and Survival Pathways
While direct research on the specific roles of this compound in cellular stress and survival is limited, studies on the closely related compound, cholesterol sulfate (CS), provide significant insights into the potential functions of sulfated sterols in these critical biological processes. The available evidence strongly suggests that these molecules can act as important modulators of cellular responses to stressors, influencing cell fate through various signaling pathways.
Research has demonstrated that sterol sulfates can have dual roles, either promoting cell survival or inducing cell death depending on the cellular context and specific molecular structure. For instance, in certain marine diatoms, an accumulation of sterol sulfates has been linked to the induction of apoptosis-like cell death, a process that involves an oxidative burst and the production of nitric oxide. nih.gov This suggests a regulatory role for sterol sulfates in programmed cell death, which is crucial for population dynamics in these organisms. nih.gov
Conversely, in mammalian cells, cholesterol sulfate has been shown to exhibit protective effects against cellular stress. nih.govnih.gov Studies on neuronal cells have revealed that CS can protect against glutamate-induced cell death, a key process in excitotoxicity and neuronal damage. nih.gov This neuroprotective effect is associated with the activation of pro-survival signaling pathways.
Detailed Research Findings on Cholesterol Sulfate's Protective Effects
Investigations into the mechanisms underlying the protective effects of cholesterol sulfate have identified its influence on key signaling cascades and metabolic processes. A significant finding is the activation of the Akt/Bcl-2 pathway by CS. nih.gov The Akt pathway is a central regulator of cell survival, promoting cell growth and inhibiting apoptosis. By activating Akt, CS can lead to the upregulation of anti-apoptotic proteins like Bcl-2, thereby protecting cells from various death-inducing stimuli.
Furthermore, cholesterol sulfate has been observed to modulate cellular metabolism, which is intrinsically linked to cell survival and stress resistance. In astrocytes, a type of glial cell in the central nervous system, CS has been found to increase mitochondrial phosphorylation, leading to higher levels of ATP and glycogen (B147801). nih.gov This enhancement of energy metabolism can bolster the cell's ability to cope with stress and maintain homeostasis.
The table below summarizes key research findings on the effects of cholesterol sulfate on cellular stress and survival pathways from a study on HT-22 cells and astrocytes.
| Cellular Process | Effect of Cholesterol Sulfate (CS) | Key Findings | Associated Pathway/Mechanism |
| Cell Viability | Attenuates glutamate (B1630785) and rotenone-induced cell death in HT-22 cells. | Increased cell survival in the presence of toxins. | Neuroprotection |
| Mitochondrial Health | Decreases glutamate-induced mitochondrial membrane potential collapse. | Preservation of mitochondrial integrity under stress. | Inhibition of Apoptosis |
| Oxidative Stress | Reduces the production of reactive oxygen species (ROS). | Attenuation of oxidative damage. | Antioxidant effect |
| Pro-survival Signaling | Activates the Akt/Bcl2 pathway. | Promotion of cell survival and inhibition of apoptosis. | Akt Signaling |
| Astrocyte Metabolism | Increases mitochondrial phosphorylation, ATP, and glycogen content. | Enhancement of cellular energy reserves. | Metabolic Regulation |
These findings highlight the potential for sulfated sterols like cholesterol sulfate, and likely this compound, to play a significant role in protecting cells from various stressors. The ability to modulate key survival pathways and enhance cellular metabolism underscores their importance in maintaining cellular health and resilience.
Advanced Analytical Methodologies for Dihydrocholesterol 3 Sulfate Sodium Research
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for isolating Dihydrocholesterol-3-sulfate sodium from intricate biological matrices, ensuring that subsequent analysis is not confounded by interfering substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques employed for this purpose, each with distinct advantages and requirements.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of sterol lipids due to its high resolution and sensitivity. creative-proteomics.com It is particularly well-suited for the direct analysis of sulfated steroids like this compound without the need for derivatization, which is often a requirement for other methods. researchgate.netnih.govmdpi.com
Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of sterols. lipidmaps.org In this technique, a nonpolar stationary phase is used with a more polar mobile phase. For sulfated sterols, which are inherently polar, specialized columns and mobile phase compositions are necessary to achieve adequate retention and separation. mdpi.com For instance, a method developed for the analysis of various sulfated steroids utilized a polymer-coated mixed-function column for ion-pair chromatography. nih.gov The addition of a counter-ion, such as tetra-n-butylammonium (TBA), to the mobile phase and the sample can enhance the retention of the sulfated steroids on the column. nih.gov
The efficiency of HPLC can be further enhanced by coupling it with advanced detection methods, leading to techniques like Ultra-Performance Liquid Chromatography (UPLC), which offers faster and more efficient separations. mtroyal.canih.govcnr.it
Key HPLC Parameters for Sterol Sulfate (B86663) Analysis:
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | C18, Phenyl-Hexyl, Pentafluorophenyl | Provides varying degrees of hydrophobicity and alternative selectivity for polar analytes. mdpi.com |
| Mobile Phase | Acetonitrile/Methanol and Water with additives | Gradients of organic solvents are used to elute compounds with a wide range of polarities. lipidmaps.orgnih.gov |
| Additives | Ammonium acetate, Formic acid, TBA | Improves peak shape, ionization efficiency in MS, and retention of polar compounds. mdpi.comnih.gov |
| Detection | UV, PDA, Mass Spectrometry (MS) | UV/PDA for chromophoric compounds, MS for high sensitivity and structural information. mdpi.comlcms.cz |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful tool for untargeted analysis and steroid profiling, known for its high chromatographic resolution. researchgate.netnih.govnih.gov However, the analysis of non-volatile compounds like sterol sulfates by GC is challenging and requires a mandatory deconjugation step to cleave the sulfate group, followed by derivatization to increase volatility. researchgate.netnih.govmdpi.comnih.gov
Common derivatization procedures for the resulting free sterol include the formation of trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) ethers. nih.govmdpi.comnih.gov These derivatives are more volatile and thermally stable, making them suitable for GC analysis. nih.gov The choice of derivatization reagent can influence the fragmentation patterns in subsequent mass spectrometric analysis, which can be crucial for structural elucidation. nih.govnih.gov
Recent research has focused on developing simplified protocols, such as simultaneous deconjugation and derivatization, to streamline the sample preparation process for GC-MS analysis of sterol sulfates. researchgate.netnih.gov
Comparison of Derivatization Methods for GC Analysis of Sterols:
| Derivative | Advantages | Disadvantages |
| Trimethylsilyl (TMS) | Well-established, provides good chromatographic properties. mdpi.comnih.gov | May not derivatize all hydroxyl groups in complex sterols. dntb.gov.ua |
| Methyloxime-Trimethylsilyl (MO-TMS) | Derivatizes both hydroxyl and keto groups, providing more comprehensive structural information. nih.govnih.gov | Requires a two-step derivatization process. nih.gov |
| Trifluoroacetyl (TFA) | Can derivatize sterically hindered hydroxyl groups. nih.govdntb.gov.ua | May be less stable than TMS derivatives. |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of sterol sulfates, offering unparalleled sensitivity and specificity. creative-proteomics.com When coupled with a chromatographic separation technique, it provides a powerful platform for both the identification and precise measurement of these compounds in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of steroid conjugates. uniroma1.it This technique allows for the direct analysis of sulfated steroids from crude extracts, minimizing sample preparation and preserving the original structure of the analyte. mtroyal.canih.govcnr.ituni-muenchen.de The high sensitivity and selectivity of LC-MS/MS are crucial for detecting low-abundance sterol sulfates in complex biological matrices. nih.govnih.gov
In a typical LC-MS/MS workflow, the sample is first separated by HPLC or UPLC, and the eluting compounds are then introduced into the mass spectrometer. nih.gov The mass spectrometer is often a triple quadrupole instrument, which allows for selected reaction monitoring (SRM). lipidmaps.org This mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. lipidmaps.org For sulfated steroids, a common diagnostic fragmentation is the loss of the sulfate group (SO3), which results in a characteristic neutral loss or a specific product ion. nih.gov
A study detailing the simultaneous quantification of 11 intact steroid sulfates in human serum by LC-MS/MS highlights the power of this technique for comprehensive profiling. nih.gov The method demonstrated good linearity, precision, and accuracy for all analyzed compounds. nih.gov
Quantitative Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold standard for quantitative analysis due to its high accuracy and precision. iaea.org This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample prior to processing and analysis. iaea.orgusgs.gov The labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, chromatography, and ionization, correcting for any sample loss or matrix effects. iaea.orgusgs.gov
Both GC-MS and LC-MS can be used for ID-MS. In GC-IDMS, a labeled version of the deconjugated sterol is used. usgs.gov In LC-IDMS, a labeled version of the intact this compound would be the ideal internal standard. The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is used to calculate the exact concentration of the analyte in the original sample. lipidmaps.org
The use of deuterated or carbon-13 labeled standards is common in steroid analysis. nih.govusgs.gov The development of an isotope-dilution TurboFlow-LC-MS/MS method for the simultaneous quantification of ten steroid metabolites in serum demonstrates the successful application of this principle in a clinical setting. nih.gov
Key Features of Quantitative Mass Spectrometry Techniques:
| Technique | Principle | Key Advantage |
| LC-MS/MS (SRM) | Monitors specific precursor-product ion transitions. | High selectivity and sensitivity for targeted analysis. lipidmaps.org |
| Isotope Dilution MS | Uses a stable isotope-labeled internal standard. | High accuracy and precision by correcting for matrix effects and sample loss. iaea.orgusgs.gov |
Spectroscopic Methods for Structural Elucidation in Complex Biological Matrices (e.g., NMR applications in sterol analysis)
While chromatography and mass spectrometry are powerful for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds, including sterols. lipidmaps.orgttu.edu NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure, including stereochemistry. ttu.eduyoutube.com
In the context of this compound research, NMR is invaluable for confirming the structure of the isolated compound and for identifying unknown related metabolites. nih.govacs.org One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. creative-proteomics.comnih.gov
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, revealing the complete bonding network of the molecule. nih.govacs.org This level of detail is crucial for differentiating between closely related isomers that may be difficult to distinguish by mass spectrometry alone. creative-proteomics.com
Although NMR is less sensitive than mass spectrometry and typically requires larger sample amounts, its ability to provide a complete structural picture makes it an essential tool in sterol research, particularly when characterizing novel compounds or when a definitive structural confirmation is required. ttu.edunih.govyoutube.com
Molecular Imaging Techniques for Spatial Distribution Analysis
Understanding the precise location of this compound within a biological system is crucial to unraveling its physiological role. Molecular imaging techniques offer the ability to visualize the distribution of this and other molecules directly in tissue sections, providing critical spatial context to biochemical data.
Mass Spectrometry Imaging (MSI) is a paramount technique in this domain, generating compound-specific images from tissue slices. nih.gov In MSI, a laser or ion beam is rastered across a tissue section, desorbing and ionizing molecules from discrete spots. A mass spectrum is recorded for each spot (pixel), and by plotting the intensity of a specific mass-to-charge ratio (m/z) across all pixels, a detailed map of the molecule's distribution can be created. nih.gov
While the analysis of neutral sterols by MSI can be challenging due to their poor ionization, sulfated sterols like this compound are inherently more suitable for mass spectrometry due to the charged sulfate group. nih.govmdpi.com This charge facilitates ionization, particularly in negative ion mode. Advanced methods further enhance detection; for instance, on-tissue enzyme-assisted derivatization combined with micro-liquid extraction surface analysis (μLESA) and liquid chromatography-mass spectrometry (LC-MS) has been developed to locate and quantify sterols with high sensitivity and spatial resolution in complex tissues like the brain. shu.ac.uk Such an approach could be adapted to map the distribution of this compound, revealing its potential accumulation in specific anatomical structures or cell types.
Furthermore, interpreting two-dimensional imaging data can be enhanced through 3D geometric modeling. While applied to other sulfated molecules like dermatan sulfate in connective tissue, this approach demonstrates how models can correct for projection errors in 2D micrographs to provide more accurate information on spatial orientation and distribution within a complex extracellular matrix. nih.gov
Omics Approaches in Sterol Sulfate Research (e.g., Lipidomics, Proteomics, Transcriptomics)
"Omics" technologies provide a global view of molecules in a biological system, enabling researchers to understand the broader impact of a specific compound like this compound on cellular networks.
Lipidomics
Lipidomics is the large-scale study of lipids in a biological system. For sterol sulfates, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful and widely used analytical platform. mdpi.comnih.gov This method allows for the sensitive and efficient separation, identification, and quantification of sterol sulfates from complex biological extracts. mdpi.com The identification of this compound would be confirmed by its specific retention time in the chromatography column and, crucially, by its fragmentation pattern in the mass spectrometer. A characteristic feature used for the unambiguous identification of sterol sulfates is the neutral loss of the sulfate group, which results in a diagnostic fragment ion at an m/z of 97. mdpi.com This approach has been successfully used to identify a species-specific distribution of various sterol sulfates in marine diatoms and could be directly applied to study this compound in other biological contexts. nih.govmtroyal.ca
Proteomics
Proteomics involves the large-scale analysis of proteins. Quantitative proteomics can reveal how this compound might alter protein expression, providing direct insight into its mechanism of action. A relevant case study involves the sterol sulfate, sokotrasterol sulfate, which promotes angiogenesis. Using a quantitative proteomic technique with cleavable isotope-coded affinity tags and mass spectrometry, researchers identified changes in the abundance of over 1,000 proteins in human endothelial cells upon treatment with this compound. nih.gov This analysis revealed that 93 proteins were significantly up-regulated and 37 were down-regulated, pointing to novel proteins involved in cell communication and morphogenesis. nih.gov A similar proteomic investigation focused on this compound could identify the specific cellular machinery it regulates.
Table 1: Example of Proteomic Changes Induced by a Sterol Sulfate
This table presents findings from a study on sokotrasterol sulfate-stimulated human endothelial cells as an example of how proteomics can be applied in sterol sulfate research. nih.gov
| Regulation | Number of Proteins | Implicated Functions |
| Up-regulated | 93 | Cell communication, Morphogenesis, Endothelial sprouting |
| Down-regulated | 37 | Various cellular processes |
Transcriptomics
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. This approach can reveal how a compound influences gene expression. For example, studies have shown that cholesterol sulfate, a related sterol sulfate, acts as a transcriptional activator for the transglutaminase 1 gene in human keratinocytes, a key enzyme in skin barrier formation. nih.gov This was demonstrated by measuring mRNA levels (Northern blotting) and using reporter gene assays to identify the specific region in the gene's promoter that responds to cholesterol sulfate. nih.gov
Furthermore, transcriptomic analyses can elucidate the broader metabolic context. Studies in Arabidopsis have used transcriptome profiling to identify a suite of genes responsive to sulfur availability, including those involved in sulfate uptake, assimilation, and the metabolism of secondary sulfur compounds. nih.gov Investigating the transcriptomic profile of cells or tissues in relation to the levels of this compound could therefore uncover the genetic and metabolic pathways governing its synthesis and its downstream biological effects. nih.gov
Table 2: Summary of Advanced Analytical Methodologies
| Methodology | Application in Sterol Sulfate Research | Key Findings/Capabilities |
| Mass Spectrometry Imaging (MSI) | Visualizing the spatial distribution of sterol sulfates in tissue sections. nih.gov | Generates compound-specific maps revealing localization in specific anatomical regions or cell types. shu.ac.uk |
| Lipidomics (UPLC-MS/MS) | Identification and quantification of sterol sulfates in complex biological extracts. mdpi.comnih.gov | Allows for sensitive and specific detection based on chromatographic retention time and characteristic mass fragmentation (e.g., loss of sulfate group). mdpi.comresearchgate.net |
| Proteomics | Identifying proteins and cellular pathways regulated by a specific sterol sulfate. nih.gov | Quantifies changes in protein expression (up- and down-regulation) to elucidate molecular mechanisms of action. nih.gov |
| Transcriptomics | Identifying genes and regulatory networks influenced by sterol sulfates or their metabolic precursors. nih.govnih.gov | Measures changes in mRNA levels to understand transcriptional regulation and effects on metabolic pathways. nih.gov |
Comparative Biochemical and Metabolic Perspectives
Comparison with Other Sterol Sulfates (e.g., Cholesterol Sulfate (B86663), 25-Hydroxycholesterol-3-sulfate, Dehydroepiandrosterone sulfate)
Dihydrocholesterol-3-sulfate is structurally distinct from other common sterol sulfates due to the saturation of its steroid nucleus. This fundamental difference influences its three-dimensional shape and, consequently, its interactions with enzymes and membranes.
Cholesterol Sulfate (CS) : As the most abundant sterol sulfate in human plasma, CS is formed from cholesterol by the sulfotransferase enzyme SULT2B1b and is hydrolyzed back to cholesterol by steroid sulfatase (STS). nih.govwikipedia.org It plays a wide range of physiological roles, including stabilizing cell membranes, regulating skin differentiation and barrier function, participating in sperm capacitation, and modulating blood coagulation. nih.govnih.govahajournals.org Unlike the planar structure of the unsaturated B-ring in cholesterol, the A/B rings of dihydrocholesterol (B116495) (cholestanol) have a bent conformation. This structural difference in the steroid backbone of Dihydrocholesterol-3-sulfate likely alters its fit within enzyme active sites and its packing properties within lipid bilayers compared to CS.
25-Hydroxycholesterol-3-sulfate (25HC3S) : This molecule is a sulfated oxysterol, meaning its precursor has been hydroxylated in addition to the foundational cholesterol structure. 25HC3S and its precursor, 25-hydroxycholesterol (25HC), act as a potent regulatory pair in lipid metabolism and inflammation. physiology.orgnih.gov While 25HC activates the Liver X Receptor (LXR) to promote lipogenesis, 25HC3S acts as an LXR antagonist, inhibiting the expression of lipogenic genes via the Sterol Regulatory Element-Binding Protein-1 (SREBP-1) pathway. physiology.orgnih.gov This demonstrates how sulfation can reverse the biological activity of the parent sterol. Dihydrocholesterol-3-sulfate, lacking the side-chain hydroxylation, would not be expected to have the same targeted effects on LXR but would share the general physicochemical changes conferred by the sulfate group.
Dehydroepiandrosterone sulfate (DHEA-S) : DHEA-S is an adrenal steroid and the most abundant circulating steroid hormone in humans. droracle.ai It is hormonally inert itself but serves as a large reservoir for the production of active androgens and estrogens in peripheral tissues through the action of steroid sulfatase. wikipedia.orgnih.gov Its primary role is that of a prohormone. nih.gov Dihydrocholesterol-3-sulfate is not considered a hormonal precursor in the same manner; its functions are more likely related to membrane structure and local signaling, similar to cholesterol sulfate.
| Feature | Dihydrocholesterol-3-sulfate | Cholesterol Sulfate | 25-Hydroxycholesterol-3-sulfate | Dehydroepiandrosterone sulfate (DHEA-S) |
| Precursor | Dihydrocholesterol (Cholestanol) | Cholesterol | 25-Hydroxycholesterol | Dehydroepiandrosterone (DHEA) |
| Steroid Nucleus | Saturated | Unsaturated (Δ5) | Unsaturated (Δ5) | Unsaturated (Δ5) |
| Key Function | Likely membrane stabilization (inferred) | Membrane stabilization, skin barrier, cell signaling | Regulation of lipid metabolism, anti-inflammatory | Prohormone reservoir for androgens and estrogens |
| Metabolic Role | Not well-characterized | Precursor for steroid hormones, regulation of cholesterol synthesis | Antagonist of LXR signaling | Precursor for peripheral sex steroid synthesis |
| Primary Synthesizing Enzyme | Likely SULT2B1b | SULT2B1b | SULT2B1b | SULT2A1 |
Distinction from Free Sterols: Impact of Sulfation on Biological Activity, Transport, and Fate
The addition of a sulfate group to the 3β-hydroxyl position of a sterol dramatically alters its physicochemical properties and biological functions.
Biological Activity : Sulfation often inactivates the direct hormonal or signaling functions of the parent sterol. For instance, DHEA is weakly androgenic, whereas DHEA-S is hormonally inert. wikipedia.orgcreative-diagnostics.com In the case of oxysterols, sulfation can even create an antagonist molecule from an agonist precursor, as seen with 25HC and 25HC3S. nih.govnih.gov Free dihydrocholesterol is a metabolite formed from cholesterol by intestinal microbes. chemsrc.com By analogy, the sulfation to Dihydrocholesterol-3-sulfate would be expected to block any biological activities associated with the free sterol's 3β-hydroxyl group and confer new functions related to the charged sulfate moiety.
Transport and Solubility : The sulfate group is highly polar and negatively charged, rendering the entire molecule amphipathic. This increases water solubility compared to the highly hydrophobic free sterol. While free sterols like cholesterol require lipoprotein particles for transport in the blood, sulfated sterols can circulate more freely. The addition of the sulfate group also prevents passive diffusion across cell membranes; their transport into and out of cells requires specific organic anion transporters. aston.ac.uk
Metabolic Fate : Sulfation can be considered a reversible metabolic switch. Sterol sulfates can act as a circulating storage pool or depot form. droracle.ai The enzyme steroid sulfatase (STS), present in many tissues, can hydrolyze the sulfate ester, releasing the free sterol locally where it can then become active or be further metabolized. wikipedia.orgmdpi.com For example, cholesterol sulfate can be desulfated in the skin to provide cholesterol for the formation of the epidermal barrier. taylorandfrancis.com The metabolic fate of Dihydrocholesterol-3-sulfate would similarly depend on the tissue-specific expression of STS, which would convert it back to dihydrocholesterol.
| Property | Free Sterol (e.g., Dihydrocholesterol) | Sulfated Sterol (e.g., Dihydrocholesterol-3-sulfate) |
| Solubility | Low in aqueous environments | Increased water solubility |
| Membrane Permeability | Can diffuse across membranes | Requires active transport |
| Biological Activity | Active at specific receptors or pathways | Often inactivated or possesses new functions |
| Metabolic Role | Active signaling/structural molecule | Transport/reservoir form, signaling molecule |
| Cellular Location | Embedded within membranes | Found at the membrane-water interface, in circulation |
Evolutionary Conservation of Dihydrocholesterol-3-sulfate Sodium Metabolism and Function across Species
While specific data on the evolutionary history of Dihydrocholesterol-3-sulfate is limited, the broader machinery of sterol sulfation is conserved across a wide range of organisms, suggesting a fundamental biological importance.
Sterol sulfates are not limited to mammals; they are widely found in marine organisms, including invertebrates and microalgae like diatoms. nih.govnih.gov In various diatom species, a diverse array of sterol sulfates, including derivatives of cholesterol, brassicasterol, and fucosterol, have been identified. nih.govresearchgate.net The presence of these compounds and the underlying sulfotransferase (SULT) enzymes suggests that sterol sulfation is an ancient metabolic pathway. nih.gov The functions in these organisms may relate to chemical defense, cell signaling, or regulation of cell death. researchgate.net
The enzymes responsible for the reversible sulfation—sulfotransferases (SULTs) and steroid sulfatases (STS)—are found across the animal kingdom. The conservation of these enzymes implies that the ability to modulate the activity and physicochemical properties of sterols via sulfation is an evolutionarily advantageous mechanism. Given that dihydrocholesterol itself is a common sterol metabolite, it is plausible that its sulfation occurs in various species that possess the necessary SULT enzymes with broad substrate specificity.
Interplay with Other Lipid Classes and Metabolites
As an amphipathic molecule, Dihydrocholesterol-3-sulfate is expected to interact significantly with other lipids, particularly within biological membranes.
Membrane Interactions : Unlike free cholesterol, which embeds deep within the hydrophobic core of a lipid bilayer, cholesterol sulfate orients itself at the membrane-water interface. mdpi.comnih.gov The rigid steroid body remains anchored in the hydrocarbon region while the bulky, charged sulfate group is exposed to the aqueous phase. nih.gov This positioning affects the physical properties of the membrane. It can influence membrane fluidity, order, and surface potential. mdpi.com The presence of the saturated rings in Dihydrocholesterol-3-sulfate, compared to the unsaturated rings of cholesterol sulfate, would likely lead to different packing arrangements with neighboring phospholipids and sphingolipids, potentially altering local membrane curvature and the formation of lipid rafts.
Metabolic Network : The metabolism of Dihydrocholesterol-3-sulfate is intrinsically linked to the broader network of steroid and cholesterol metabolism. Its formation is dependent on the availability of its precursor, dihydrocholesterol, which is derived from cholesterol. Its degradation via STS releases dihydrocholesterol, which can then re-enter metabolic pathways. The entire process is regulated by the balance of SULT and STS enzyme activities, which can be influenced by other signaling molecules and metabolic states. For example, some sulfotransferases are regulated by hormones or metabolic factors, placing sterol sulfation within a complex web of metabolic control. nih.gov
Emerging Research Directions and Future Avenues in Dihydrocholesterol 3 Sulfate Sodium Studies
Elucidation of Novel Molecular Targets and Binding Partners
A primary focus of future research will be the definitive identification of the molecular targets and binding partners of Dihydrocholesterol-3-sulfate sodium. While research on related oxysterol sulfates has provided some clues, the specific interactome of this particular sulfated sterol remains largely uncharacterized.
One area of investigation is its potential interaction with nuclear receptors. For instance, the oxysterol 27-hydroxycholesterol (B1664032) (27-HC) is known to modulate the activity of the estrogen receptor (ER) and liver X receptors (LXRs). frontiersin.org Given the structural similarities, it is plausible that this compound could also interact with these or other nuclear receptors, thereby influencing gene expression related to lipid metabolism, inflammation, and cell proliferation.
Furthermore, studies on cholesterol-3-sulfate have shown it can activate multiple protein kinase C (PKC) enzymes. scbt.com This raises the possibility that this compound may also function as a signaling molecule, modulating the activity of various kinases and phosphatases. Future research will likely employ techniques such as affinity chromatography, co-immunoprecipitation, and proximity-labeling mass spectrometry to isolate and identify proteins that directly bind to this compound.
Investigation of Epigenetic Regulatory Roles (derived from related oxysterol sulfate (B86663) research)
A compelling and rapidly developing area of research is the epigenetic regulatory function of sulfated oxysterols. Studies on 25-hydroxycholesterol-3-sulfate (25HC3S) have demonstrated its role as an endogenous epigenetic regulator. nih.govnih.gov Specifically, 25HC3S has been shown to inhibit DNA methyltransferases (DNMTs), including DNMT1, DNMT3a, and DNMT3b. nih.govnih.govresearchgate.net This inhibition leads to the demethylation of CpG islands in the promoter regions of numerous genes, ultimately altering their expression. nih.govnih.gov
In human hepatocytes, 25HC3S can reverse high-glucose-induced hypermethylation of genes involved in lipid metabolism, leading to the upregulation of genes that promote cell survival and the downregulation of those involved in lipid biosynthesis. nih.govnih.gov These findings strongly suggest that sulfated oxysterols can act as key epigenetic modulators. Given these precedents, a critical future direction will be to investigate whether this compound shares these epigenetic regulatory properties. Research will need to determine if it also functions as a DNMT inhibitor or interacts with other components of the epigenetic machinery, such as histone-modifying enzymes. Understanding these potential roles could provide significant insights into its mechanism of action in various physiological and pathological states.
Table 1: Investigated Epigenetic Effects of a Related Oxysterol Sulfate
| Oxysterol Sulfate | Target Enzymes | Observed Effect in Hepatocytes | Reference |
| 25-hydroxycholesterol-3-sulfate (25HC3S) | DNMT1, DNMT3a, DNMT3b | Inhibition of activity, leading to DNA demethylation and altered gene expression. | nih.govnih.gov |
Exploration of Specific Roles in Tissue-Specific and Organellar Homeostasis
The biological functions of sterols and their metabolites are often highly dependent on the specific tissue and even the subcellular compartment. Future research on this compound will need to adopt a more granular approach to understand its roles in maintaining homeostasis at these different levels.
For example, sterol homeostasis is crucial for spermatogenesis, where the balance between desmosterol (B1670304) and cholesterol is vital for sperm maturation and function. nih.gov Disruption of this balance can lead to defective sperm morphology and reduced fertility. nih.gov Investigating the presence and function of this compound within the testes could reveal novel regulatory mechanisms in male reproductive health.
At the organellar level, mitochondria are central to cellular metabolism and are also involved in steroidogenesis. The conversion of 7-dehydrocholesterol (B119134) to 7-dehydropregnenolone, a key step in a novel steroidogenic pathway, has been shown to occur in mitochondria. nih.gov Given that cholesterol and its derivatives are essential components of mitochondrial membranes, exploring the role of this compound in mitochondrial function and signaling is a promising avenue. This could involve examining its impact on mitochondrial membrane potential, respiratory chain activity, and the regulation of mitochondrial-dependent apoptosis.
Furthermore, the broader class of cholesterol sulfates has been shown to regulate cellular cholesterol homeostasis by promoting the degradation of HMG-CoA reductase and inhibiting the uptake of LDL cholesterol. elsevierpure.com Future studies should investigate whether this compound has similar effects and how these actions might vary across different cell types, such as hepatocytes, neurons, and immune cells.
Development of Advanced Research Tools and Analogues for Functional Studies (e.g., non-hydrolysable analogues)
A significant challenge in studying the biological functions of sulfated sterols is their potential for hydrolysis back to their non-sulfated forms by steroid sulfatases. To overcome this, the development of non-hydrolysable analogues of this compound is a critical next step. These synthetic molecules would mimic the structure and charge of the native compound but would be resistant to enzymatic cleavage, allowing researchers to study its direct effects without the confounding influence of its metabolic products.
In addition to non-hydrolysable analogues, the creation of other advanced research tools will be invaluable. These could include:
Fluorescently-tagged probes: To visualize the subcellular localization and trafficking of this compound in real-time.
Biotinylated or photo-affinity labeled derivatives: To facilitate the capture and identification of its binding partners.
Specific and sensitive antibodies: For the accurate quantification of this compound levels in biological samples.
The synthesis and application of these tools will be instrumental in dissecting the precise molecular mechanisms through which this compound exerts its biological effects.
Integration with Systems Biology Approaches for Comprehensive Understanding of its Biological Network Interactions
To gain a holistic understanding of the role of this compound, future research must move beyond single-target, single-pathway analyses and embrace a systems biology approach. This will involve integrating multi-omics data to map the complex network of interactions influenced by this molecule.
For instance, whole-genome bisulfite sequencing has already been used to identify the genes demethylated by 25HC3S in hepatocytes, revealing its impact on major signaling pathways like MAPK-ERK and calcium-AMP-activated protein kinase. nih.govnih.gov Similar transcriptomic, proteomic, and metabolomic studies focused on this compound will be essential to delineate its downstream effects on a global scale.
By combining these large-scale datasets with computational modeling, researchers can construct network models that predict how perturbations in this compound levels might impact cellular and physiological processes. This approach will be particularly useful for understanding its role in complex diseases where multiple pathways are dysregulated. For example, in the context of neurodegenerative diseases or metabolic syndrome, a systems-level perspective could reveal how this compound integrates with other signaling and metabolic networks to influence disease progression.
Q & A
Q. What in vitro and in vivo models best recapitulate the interplay between this compound and bile acid metabolism?
- Methodological Answer :
- In Vitro : Use HepG2 cells or primary hepatocytes with siRNA knockdown of SULT2B1 to assess sulfation-dependent effects.
- In Vivo : Employ bile duct-cannulated rats to measure biliary excretion and enterohepatic recirculation. Combine with metabolomic profiling of fecal bile acids .
Q. How can researchers optimize experimental conditions to minimize artifactual oxidation of this compound during cell-based assays?
- Methodological Answer :
- Antioxidant Cocktails : Include 0.01% BHT and 1 mM ascorbate in culture media.
- Hypoxic Chambers : Maintain assays at 5% O₂ to mimic physiological conditions.
- Real-Time Monitoring : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation during treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
